4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide is a complex organic compound notable for its intricate molecular structure and potential biological activity. This compound features a quinazoline core fused with an isoindole moiety, contributing to its unique properties and interactions within biological systems. The molecular formula of this compound is C25H22N4O3, with a molecular weight of approximately 430.46 g/mol. Its classification falls under the category of heterocyclic compounds, specifically those containing isoindole and quinazoline structures, which are often explored in medicinal chemistry for their therapeutic potentials.
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide typically involves multi-step organic reactions. Key methods include:
These synthetic routes are crucial for obtaining the compound in sufficient yields for further analysis and application.
The structural analysis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide reveals several important features:
Property | Value |
---|---|
Molecular Formula | C25H22N4O3 |
Molecular Weight | 430.46 g/mol |
IUPAC Name | 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide |
SMILES | CCCCC(=O)N(c1cccnc1)c2c3ccccc2c(c3=O)c4ccccc4 |
The chemical reactivity of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide can be analyzed through various typical reactions for amides and heterocycles:
These reactions are essential for understanding the compound's potential transformations in biological systems.
The mechanism of action for 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit:
Understanding these mechanisms is vital for evaluating its therapeutic potential.
The physical and chemical properties of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP (Partition Coefficient) | Approximately 3.0 |
pKa | Not specified |
The potential applications of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)butanamide primarily lie within medicinal chemistry:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5